D-Alanine benzyl ester p-toluenesulfonate, also known as O-Benzyl-D-alanine toluene-p-sulphonate, is a synthetically derived chemical compound. It can be prepared through the reaction of D-alanine with benzyl bromide and p-toluenesulfonyl chloride []. This compound possesses the following key chemical properties:
D-Alanine benzyl ester p-toluenesulfonate finds use as a versatile building block in organic synthesis due to the presence of the following functional groups:
These features make D-Alanine benzyl ester p-toluenesulfonate a valuable reagent for synthesizing various complex organic molecules, including:
While not as extensively explored as its applications in organic synthesis, D-Alanine benzyl ester p-toluenesulfonate has been investigated for other potential uses, such as:
D-Alanine benzyl ester p-toluenesulfonate salt is a chemical compound with the molecular formula C17H21NO5S and a molecular weight of 351.42 g/mol. It is classified as an amino acid derivative and is often utilized in biochemical research, particularly in proteomics. The compound is recognized for its role as a versatile building block in organic synthesis and has been identified by its CAS number 41036-32-2. Its IUPAC name is 4-methylbenzene-1-sulfonic acid; benzyl (2R)-2-aminopropanoate, reflecting its structure which includes a benzyl group attached to the D-alanine moiety and a p-toluenesulfonate group .
DBAT itself does not have a known biological mechanism of action. Its primary function is as a synthetic intermediate for creating peptides with specific D-alanine configurations. The resulting peptides may then have various biological activities depending on their structure.
The biological activity of D-alanine benzyl ester p-toluenesulfonate salt has been explored primarily in the context of its use as a substrate or building block in enzymatic reactions. It is known to be involved in peptide synthesis and has potential applications in drug development due to its structural similarity to naturally occurring amino acids. The compound's interactions with enzymes can provide insights into metabolic pathways and protein interactions .
Several methods exist for synthesizing D-alanine benzyl ester p-toluenesulfonate salt:
D-Alanine benzyl ester p-toluenesulfonate salt finds applications across various fields:
Interaction studies involving D-alanine benzyl ester p-toluenesulfonate salt have focused on its binding affinity with various enzymes and receptors. These studies help elucidate its role in metabolic processes and its potential effects on biological systems. The compound's interactions can influence enzyme kinetics, providing valuable data for understanding substrate specificity and catalytic mechanisms .
D-Alanine benzyl ester p-toluenesulfonate salt shares similarities with several other compounds, particularly amino acid esters and sulfonates. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
L-Alanine benzyl ester p-toluenesulfonate salt | C17H21NO5S | Stereochemistry differs (L vs. D form) |
Glycine benzyl ester p-toluenesulfonate salt | C15H19NO5S | Lacks chiral center; simpler structure |
D-Alanine methyl ester p-toluenesulfonate salt | C13H17NO5S | Methyl instead of benzyl group |
D-Alanine benzyl ester p-toluenesulfonate salt is unique due to its specific stereochemistry (D form) and the presence of both a benzyl group and a sulfonate moiety, which enhances its solubility and reactivity compared to other similar compounds .